molecular formula C18H19NO5S B11992348 diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate

diethyl 5-{[(E)-(2-hydroxyphenyl)methylidene]amino}-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B11992348
M. Wt: 361.4 g/mol
InChI Key: OGFVMTCALLOKMK-VXLYETTFSA-N
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Description

5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring substituted with benzylidene and amino groups, along with diethyl ester functionalities. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxybenzaldehyde with an appropriate amine to form the benzylidene-amino intermediate. This intermediate is then reacted with a thiophene derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    p-Toluenesulfonic acid, palladium on carbon.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-BR-2-HO-BENZYLIDENE-3-(2,4-DICHLOROPHENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • 9-(2-HO-BENZYLIDENE)-2,5,7-TRINITRO-9H-FLUORENE-4-CARBOXYLIC ACID METHYL ESTER

Uniqueness

5-((2-HO-BENZYLIDENE)-AMINO)-3-ME-THIOPHENE-2,4-DICARBOXYLIC ACID DIETHYL ESTER is unique due to its specific substitution pattern on the thiophene ring and the presence of both benzylidene and amino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H19NO5S

Molecular Weight

361.4 g/mol

IUPAC Name

diethyl 5-[(E)-(2-hydroxyphenyl)methylideneamino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C18H19NO5S/c1-4-23-17(21)14-11(3)15(18(22)24-5-2)25-16(14)19-10-12-8-6-7-9-13(12)20/h6-10,20H,4-5H2,1-3H3/b19-10+

InChI Key

OGFVMTCALLOKMK-VXLYETTFSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)/N=C/C2=CC=CC=C2O

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)N=CC2=CC=CC=C2O

Origin of Product

United States

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